molecular formula C18H20N4O2 B2958933 2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile CAS No. 1341000-46-1

2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile

Cat. No.: B2958933
CAS No.: 1341000-46-1
M. Wt: 324.384
InChI Key: MMFOTJVRIZGQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile is a complex organic compound featuring a pyrrolidine ring, a benzonitrile group, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzonitrile derivatives .

Mechanism of Action

The mechanism of action of 2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidinone derivatives, such as:

Uniqueness

What sets 2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(methoxymethyl)-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-13-16-10-17(23)22(18(20-16)21-8-4-5-9-21)12-15-7-3-2-6-14(15)11-19/h2-3,6-7,10H,4-5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFOTJVRIZGQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.